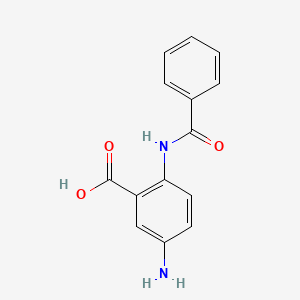

5-Amino-2-benzamidobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

60498-43-3 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

5-amino-2-benzamidobenzoic acid |

InChI |

InChI=1S/C14H12N2O3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)(H,18,19) |

InChI Key |

WZATYOIGOHRRIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Benzamidobenzoic Acid and Its Structural Analogues

Direct Synthesis of 5-Amino-2-benzamidobenzoic Acid: Current Approaches

The direct synthesis of the target compound primarily involves the acylation of a suitably substituted aminobenzoic acid. The success of this approach hinges on controlling the regioselectivity of the benzoylation reaction.

Benzoylation Strategies of Substituted Aminobenzoic Acids

The formation of the amide bond in benzamidobenzoic acids is typically achieved by reacting an aminobenzoic acid with a benzoyl derivative. A common method involves the reaction of an aminobenzoic acid with benzoyl chloride. For instance, the synthesis of 4-benzamidobenzoic acid derivatives has been accomplished by reacting 4-aminobenzoic acid with substituted benzoyl chlorides in the presence of anhydrous sodium carbonate in a tetrahydrofuran (B95107) (THF) solvent at room temperature. nih.gov This general approach, known as the Schotten-Baumann reaction, is widely applicable for the benzoylation of amines and amino acids. ijirset.com

To improve efficiency and align with green chemistry principles, alternative catalysts and conditions have been explored. One such method uses polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst for the N-benzoylation of amino acids with substituted benzoyl chlorides in a saturated sodium bicarbonate solution. ijirset.com This procedure aims to control the exothermic nature of the reaction and enhance product yields. ijirset.com Another approach is the mixed anhydride (B1165640) method, where an N-acylamino acid is reacted with an aminobenzoic acid, a reaction that can be catalyzed by a strong inorganic or organic acid. google.com

The primary challenge in synthesizing 5-Amino-2-benzamidobenzoic acid via this route is the selective benzoylation of the amino group at the 2-position of a 2,5-diaminobenzoic acid precursor, while leaving the 5-amino group unprotected. This requires careful control of reaction conditions to exploit the potential differences in nucleophilicity between the two amino groups.

Table 1: Benzoylation Reaction Conditions for Aminobenzoic Acids

| Amine Substrate | Acylating Agent | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Aminobenzoic acid | Substituted benzoylchlorides | Anhydrous Na2CO3, THF | Room temperature, 6-12 h | 60-85% | nih.gov |

| Amino acids | Substituted Benzoyl chloride | PEG-400, Saturated NaHCO3 | Stirred for 15 min, kept overnight | Up to 80% | ijirset.com |

| p-Aminobenzoic acid | Mixed anhydride of an N-acylamino acid | p-Toluenesulfonic acid, THF | -15°C to 5°C, 2 hours | Not specified | google.com |

Multi-step Reaction Sequences for Target Compound Formation

Multi-step syntheses provide an alternative and often more controlled route to 5-Amino-2-benzamidobenzoic acid. These sequences typically involve the strategic introduction and modification of functional groups on a simpler aromatic precursor. A common strategy involves starting with a molecule that contains nitro and methyl groups, which are then converted to the required amino and carboxylic acid functionalities. athabascau.ca

For example, a plausible pathway could start from 4-methyl-2-nitroaniline. The synthesis would proceed through the following steps:

Protection of the amino group: The existing amino group is protected, for instance, by acetylation, to prevent it from interfering in subsequent steps.

Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). youtube.com

Benzoylation: The amino group at the 2-position (once deprotected) is selectively benzoylated.

Reduction: The nitro group at the 5-position is reduced to an amino group. This reduction can be achieved using various methods, such as catalytic hydrogenation or a metal/acid combination like tin and hydrochloric acid. athabascau.ca

The order of these steps is crucial for the success of the synthesis. For instance, performing the nitro group reduction before the oxidation of the methyl group could lead to a product with both acidic and basic groups, complicating its isolation. athabascau.ca Multi-step liquid-phase synthesis on a polymer support, often assisted by microwave irradiation, represents a more advanced version of this approach, allowing for the efficient construction of complex molecules. nycu.edu.tw

Synthesis of Key Intermediates and Precursors to 5-Amino-2-benzamidobenzoic Acid

The availability of suitable starting materials is fundamental to any synthetic route. The preparation of substituted aminobenzoic acids and the benzamido moiety are critical preliminary stages.

Preparation of Substituted Aminobenzoic Acids

The synthesis of aminobenzoic acids can be achieved through various methods depending on the desired substitution pattern. For instance, p-aminobenzoic acid (PABA) can be prepared from methyl-4-formylbenzoate, a byproduct of dimethylterephthalate synthesis. google.com This process involves chlorination, amidation, and a Hofmann reaction. google.com Another approach involves the reduction of a corresponding nitrobenzoic acid. athabascau.ca

The synthesis of 5-aminosalicylic acid (5-amino-2-hydroxybenzoic acid), a structural analogue, highlights several routes that could be adapted. These include:

Nitrosalicylic acid reduction: Salicylic acid is nitrated to give 5-nitrosalicylic acid, which is then reduced using agents like iron powder in an acidic medium. google.com

Kolbe-Schmitt reaction: p-aminophenol reacts with carbon dioxide under high temperature and pressure to yield the product. google.com

From aniline (B41778): A longer route starting from aniline involves diazotization and coupling reactions. google.com

These established methods for producing substituted aminobenzoic acids provide a toolbox for generating the specific precursors needed for the synthesis of 5-Amino-2-benzamidobenzoic acid, such as 2,5-diaminobenzoic acid or 5-amino-2-nitrobenzoic acid.

Table 2: Selected Synthetic Methods for Aminobenzoic Acid Precursors

| Target Compound | Starting Material | Key Reaction Type | Reference |

|---|---|---|---|

| p-Aminobenzoic acid | Methyl-4-formylbenzoate | Hofmann reaction | google.com |

| 4-Aminobenzoic acid | p-Nitrotoluene | Oxidation & Reduction | athabascau.ca |

| 2-Hydroxy-5-aminobenzoic acid | Salicylic acid | Nitration & Reduction | google.com |

| 2-Hydroxy-5-aminobenzoic acid | p-Aminophenol | Kolbe-Schmitt reaction | google.com |

Preparation of Benzamido Moieties

The benzamido group is formed through the reaction of a benzoic acid derivative with an amine. The most direct method is the condensation of a benzoic acid with an amine. This reaction can be facilitated by catalysts. For example, a green and efficient method utilizes a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation to promote the one-pot condensation of benzoic acids and amines. researchgate.net

A classic laboratory-scale synthesis involves the reaction of benzoic acid and urea (B33335), catalyzed by boric acid, at elevated temperatures (around 180°C). youtube.comyoutube.com In this reaction, urea decomposes to generate ammonia (B1221849) in situ, which then reacts with the benzoic acid. youtube.com Alternatively, the benzoic acid can be converted to a more reactive derivative, such as an acid chloride (benzoyl chloride) or an ester (methyl benzoate). Benzoyl chloride can then react with an amine, often under basic conditions (Schotten-Baumann conditions). ijirset.com Methyl benzoate (B1203000) can undergo ammonolysis, reacting with an aqueous ammonia solution to form benzamide (B126). google.com

Advanced Synthetic Techniques Applicable to Benzamidobenzoic Acids

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, selectivity, and environmental footprint of synthesizing benzamidobenzoic acids.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and enhance yields. This technique has been successfully applied in the multi-step liquid-phase synthesis of complex heterocyclic compounds related to benzimidazoles, where steps like SNAr reactions, coupling, and cyclization were accelerated. nycu.edu.tw

Ultrasonic Irradiation: Sonochemistry provides another non-classical energy source for promoting chemical reactions. The synthesis of benzamides through the direct condensation of carboxylic acids and amines has been shown to be rapid, mild, and highly efficient when performed under ultrasonic irradiation in the presence of a specialized catalyst. researchgate.net

Green Catalysis: The use of environmentally benign and recyclable catalysts is a key aspect of modern synthesis. PEG-400 has been demonstrated as a recyclable catalyst for the N-benzoylation of amino acids, offering a more eco-compatible approach compared to traditional methods. ijirset.com

One-Pot Reactions: Designing a synthesis where multiple reaction steps occur in the same reaction vessel without isolating intermediates can save time, reagents, and reduce waste. Such processes, often involving domino or tandem reactions, are highly sought after for their efficiency. One-pot processes have been developed for the synthesis of related heterocyclic systems. researchgate.net

These advanced methods focus on improving reaction efficiency, controlling selectivity (chemo-, regio-, and stereoselectivity), and simplifying procedures, all of which are applicable to the synthesis of complex molecules like 5-Amino-2-benzamidobenzoic acid.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgnih.gov This technology provides rapid and uniform heating, which can lead to significantly reduced reaction times, increased yields, and improved product purity. ajrconline.orgnih.govijprdjournal.com For instance, the synthesis of various amides from carboxylic acids and amines has been successfully demonstrated using microwave irradiation, often under solvent-free conditions, which is a significant step towards greener chemistry. nih.gov The general procedure for microwave-assisted amide synthesis involves irradiating a mixture of the carboxylic acid and amine, sometimes in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), in a suitable solvent or neat. semanticscholar.orgnih.gov This method has been applied to the synthesis of amino acid ester substituted benzoic acid amides, showcasing its utility in creating libraries of compounds for biological screening. semanticscholar.orgnih.gov The efficiency of microwave-assisted synthesis is highlighted by the dramatic reduction in reaction times, often from hours to just minutes, compared to conventional heating methods. ajrconline.orgindexcopernicus.com

| Compound | Microwave-Assisted Method (Time) | Conventional Method (Time) | Reference |

|---|---|---|---|

| 2-methyl benzimidazole (B57391) | 10 min | ~1 hr | ajrconline.org |

| Benzocaine (B179285) | 15 min | Not specified | ajrconline.org |

| Benzoic acid from benzanilide | 10 min | Not specified | ajrconline.org |

| β-Resorcylic acid | 45 min | Not specified | indexcopernicus.com |

Flow Chemistry Approaches

Flow chemistry has become a valuable technique for the synthesis of peptides and other complex molecules. durham.ac.ukamidetech.com This method involves the continuous pumping of reagents through a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. amidetech.com Automated fast-flow instruments have been developed for the synthesis of long peptide chains, demonstrating the high efficiency and fidelity of this approach. amidetech.comnih.gov In the context of amide bond formation, flow chemistry enables the generation of reactive intermediates that can be immediately used in the next reaction step, minimizing degradation and side reactions. chimia.ch This is particularly advantageous for the synthesis of peptides, where the iterative addition of amino acids requires high coupling efficiency at each step. chimia.chthieme-connect.de The use of immobilized reagents and scavengers in a flow system further simplifies purification, as byproducts are captured and the desired product is eluted in high purity. durham.ac.uk

Catalytic Methods in Benzamidobenzoic Acid Synthesis

Catalysis plays a pivotal role in the efficient synthesis of benzamidobenzoic acids and their precursors. Nickel catalysis has been employed for the synthesis of carboxylic acids from benzamide precursors. orgsyn.org Boric acid can act as a catalyst in the reaction between benzoic acid and urea to form benzamide. youtube.com While the reaction can proceed without a catalyst, the presence of boric acid improves the yield. youtube.com Another approach involves the direct amidation of carboxylic acids and amines using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free microwave conditions. nih.gov For the synthesis of aminobenzoic acids, catalytic hydrogenation of the corresponding nitro compounds is a common and effective method. patsnap.com For instance, 4-aminobenzoic acid can be prepared from 4-nitrobenzoic acid via catalytic hydrogenation using a Pd/C catalyst. patsnap.com This method is advantageous due to its high yield and the purity of the resulting product. patsnap.com

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

The core structure of 5-Amino-2-benzamidobenzoic acid offers multiple reactive sites that can be strategically modified to generate a diverse range of derivatives with potentially enhanced properties.

Amide Bond Formation

The formation of an amide bond is a fundamental transformation in organic chemistry and is central to the derivatization of 5-Amino-2-benzamidobenzoic acid. unibo.it The amino group of this molecule can react with various carboxylic acids or their activated derivatives to form new amide linkages. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) are often used to facilitate this reaction, sometimes in combination with microwave irradiation to accelerate the process. semanticscholar.orgnih.gov The amide bond formation is a key step in the synthesis of many biologically active molecules, including peptides and enzyme inhibitors. unibo.itnih.gov For example, 2-benzamidobenzoic acids have been derivatized to create inhibitors of the PqsD enzyme in Pseudomonas aeruginosa. nih.gov The reaction typically involves combining the aminobenzoic acid derivative with a carboxylic acid in the presence of a coupling agent and a suitable solvent. orgsyn.org Late-stage amination of benzoic acids using iridium-catalyzed C-H activation has also been reported as a powerful method for accessing anilines and drug conjugates. nih.gov

Esterification Reactions

The carboxylic acid group of 5-Amino-2-benzamidobenzoic acid provides a handle for introducing further diversity through esterification. iajpr.com Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. iajpr.com This reaction can be used to modify the solubility and pharmacokinetic properties of a molecule. The process generally involves refluxing the carboxylic acid with an alcohol and a catalytic amount of a strong acid like sulfuric acid. iajpr.com Aminobenzoate esters can also be prepared through transesterification reactions, where an aminobenzoic acid alkyl ester reacts with another alcohol in the presence of a catalyst. google.com This method is particularly useful for preparing a variety of ester derivatives from a common starting material. google.com

Heterocyclic Ring Annulation and Functionalization

The core structure of 5-Amino-2-benzamidobenzoic acid is a versatile scaffold for the construction of fused heterocyclic systems, particularly quinazolinones. A common strategy involves the acylation of anthranilic acid derivatives, followed by cyclization. nih.govresearchgate.net For instance, the condensation of anthranilic acid with a chloro acyl chloride yields an N-acyl anthranilic acid, which can then be cyclized to a benzoxazinone (B8607429) intermediate using acetic anhydride. nih.gov This intermediate serves as a key building block for various quinazolinone derivatives.

The reaction of these benzoxazinones with different amines leads to the formation of a wide array of substituted quinazolinones. researchgate.net For example, treatment with hydrazine (B178648) hydrate (B1144303) can yield 3-amino-quinazolinone derivatives. nih.govnih.gov The specific reaction conditions, such as the choice of solvent and temperature, can influence the final product.

Another approach to quinazoline (B50416) synthesis involves the condensation of o-iodobenzaldehydes with amidine hydrochlorides under ligand-free copper-catalyzed Ullmann N-arylation conditions. nih.gov Furthermore, acid-mediated [4+2] annulation reactions between N-benzyl cyanamides and 2-amino aryl ketones provide an efficient route to 2-aminoquinazoline (B112073) derivatives. mdpi.com

The functionalization of the resulting heterocyclic rings can be achieved through various reactions. For example, the condensation of 3-amino-2-phenyl quinazolin-4-(3H)-one with aldehydes furnishes 3-arylidenoamino derivatives, which can be further cyclized to introduce new heterocyclic moieties like 1,3-thiazolidin-4-ones. nih.gov

| Starting Material | Reagents | Product | Reference |

| Anthranilic acid | Chloro acyl chloride, Acetic anhydride, Hydrazine hydrate/Ammonium acetate (B1210297) | Fused quinazolinones | nih.gov |

| o-Amino benzoic acid | Amine, Phosphorus trichloride | 2,3-disubstituted quinazolinones | nih.gov |

| Benzoxazinone | Ammonium hydroxide | 4-quinazolones | researchgate.net |

| o-Iodobenzaldehydes | Amidine hydrochlorides | Quinazolines | nih.gov |

| N-Benzyl cyanamides | 2-Amino aryl ketones, Hydrochloric acid | 2-Aminoquinazoline derivatives | mdpi.com |

Glycosylation Reactions

Glycosylation, the attachment of carbohydrate moieties to other molecules, can significantly alter the physicochemical and biological properties of the parent compound. In the context of 5-Amino-2-benzamidobenzoic acid analogues, glycosylation can lead to the formation of C-nucleosides.

One reported method involves the reaction of a benzyl (B1604629) tri-O-benzoylribofuranosylthioformimidite with α-aminocyanoacetic acid derivatives. This reaction yields C-imidazole nucleosides, which can be subsequently cyclized to form purine (B94841) derivatives. rsc.org This approach highlights a strategy for incorporating sugar units onto a heterocyclic core that can be derived from amino acid precursors.

While direct glycosylation of 5-Amino-2-benzamidobenzoic acid itself is not extensively detailed in the provided search results, the synthesis of glycosylated analogues of related structures suggests the feasibility of such modifications. For instance, the synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, which share a benzamide substructure, involves the coupling of substituted benzoic acids with ethyl glycinates, followed by hydrolysis and subsequent amidation. nih.gov This modular approach could potentially be adapted to include glycosylated starting materials.

Sulfonamide and Sulfamoyl Derivatives

The introduction of sulfonamide and sulfamoyl groups is a common strategy in medicinal chemistry to modulate the properties of a lead compound. For analogues of 5-Amino-2-benzamidobenzoic acid, these functional groups can be incorporated through several synthetic routes.

A general approach involves the chlorosulfonation of a benzoic acid derivative, followed by reaction with an amine to form the sulfonamide. nih.gov For instance, 2-substituted benzene (B151609) sulfonamides-carboxamides can be synthesized starting from the chlorosulfonation of a benzoic acid, which is then treated with various amines to produce sulfamoylbenzoic acids. These can be further coupled with other amines to generate the final sulfamoyl-benzamide derivatives. nih.gov

Another strategy involves the reaction of an anthranilic acid with a sulfonyl chloride under basic aqueous conditions to yield a sulfonamide. This product can then be coupled with an amine using a coupling agent like T3P to form the final 2-(sulfonamido)-N-benzamide compounds. nih.gov

The synthesis of benzimidazole-sulfonyl derivatives often starts with the condensation of o-phenylenediamine (B120857) with a carboxylic acid or its derivative to form the benzimidazole core. This core is then reacted with a sulfonyl chloride derivative to yield the final product. nih.gov For example, benzimidazole can react with benzene sulfonyl chloride in the presence of a base like DMAP. nih.gov

| Starting Material | Reagents | Product | Reference |

| Benzoic acid | Chlorosulfonic acid, Amines, EDC, DMAP | Sulfamoyl-benzamide derivatives | nih.gov |

| Anthranilic acid | Sulfonyl chloride, NaHCO3, Amine, T3P | 2-(Sulfonamido)-N-benzamide derivatives | nih.gov |

| Benzimidazole | Benzene sulfonyl chloride, DMAP | Benzimidazole-sulfonyl derivatives | nih.gov |

| Sulfanilamide | Substituted aromatic aldehydes, Sodium borohydride | 4-Sulfamoylphenyl-benzylamine derivatives | nih.gov |

Substitution Reactions on Aromatic Rings

Substitution reactions on the aromatic rings of 5-Amino-2-benzamidobenzoic acid and its analogues are crucial for fine-tuning their properties. The existing amino and amido groups strongly influence the position of incoming electrophiles.

The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. pressbooks.pub However, its high reactivity can lead to polysubstitution. pressbooks.pub To control this, the amino group is often protected by acetylation to form an acetamide. The amido group is still activating and ortho-, para-directing, but less so than the free amino group, allowing for more controlled reactions like monobromination. pressbooks.pub The protecting acetyl group can be later removed by hydrolysis. pressbooks.pub

Friedel-Crafts reactions are generally unsuccessful on free anilines because the amino group complexes with the Lewis acid catalyst. pressbooks.pub This issue is overcome by using the N-acetylated derivative, which allows for normal Friedel-Crafts alkylations and acylations. pressbooks.pub

Diazonium salts, formed from the reaction of an aromatic amine with nitrous acid, are versatile intermediates for introducing a wide range of substituents onto the aromatic ring. The diazonio group can be replaced by various nucleophiles, including halides (Sandmeyer reaction), cyanide, and hydroxide. pressbooks.pub Diazonium salts can also undergo coupling reactions with activated aromatic rings to form azo compounds. pressbooks.pub

The introduction of a cyano group can be achieved by reacting a bromo or chloro-substituted benzoic acid derivative with a metal cyanide in the presence of a copper(I) salt and an iodide salt. google.com

| Reaction Type | Reagents | Product | Key Feature | Reference |

| Halogenation | Br2 | 2,4,6-tribromo product | High reactivity of the amino group | pressbooks.pub |

| Controlled Bromination | Acetic anhydride, Br2, Base | Monobromo product | Reactivity moderation by acetylation | pressbooks.pub |

| Friedel-Crafts Acylation | Acetic anhydride, Benzoyl chloride/AlCl3, Hydrolysis | 4-Aminobenzophenone | Acylation of the N-arylamide | pressbooks.pub |

| Sandmeyer Reaction | NaNO2/HCl, CuX (X=Cl, Br) | Aryl halide | Replacement of the diazonio group | pressbooks.pub |

| Cyanation | Metal cyanide, Cu(I) salt, Iodide salt | Cyano-substituted benzoic acid derivative | Conversion of a halogen to a cyano group | google.com |

Advanced Spectroscopic and Structural Elucidation of 5 Amino 2 Benzamidobenzoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Amino-2-benzamidobenzoic acid, ¹H and ¹³C NMR, along with advanced techniques, provide a complete picture of the atomic arrangement and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 5-Amino-2-benzamidobenzoic acid is characterized by distinct signals corresponding to the protons of the two aromatic rings and the amine and amide functional groups.

The protons on the substituted aminobenzoic acid ring typically appear as a set of coupled signals. The proton at the C6 position is expected to be a doublet, coupled to the proton at C4. The C4 proton should appear as a doublet of doublets, and the C3 proton as a doublet. The protons of the unsubstituted benzoyl group generally appear as a multiplet in the aromatic region of the spectrum. rsc.org Furthermore, the spectrum will show signals for the labile protons of the amide (N-H) and amino (NH₂) groups, which often appear as broad singlets and can be confirmed by D₂O exchange. The carboxylic acid proton (COOH) also presents as a broad singlet, typically at a higher chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 5-Amino-2-benzamidobenzoic Acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzoyl Ring Protons | 7.40 - 8.00 | Multiplet (m) |

| Aromatic CH (Position 3) | ~7.30 | Doublet (d) |

| Aromatic CH (Position 4) | ~6.80 | Doublet of Doublets (dd) |

| Aromatic CH (Position 6) | ~7.80 | Doublet (d) |

| Amine (NH₂) | Broad singlet | Singlet (s, br) |

| Amide (NH) | Broad singlet | Singlet (s, br) |

| Carboxylic Acid (OH) | >10.0 | Singlet (s, br) |

Note: Predicted values are based on the analysis of similar substituted aminobenzoic acid structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 5-Amino-2-benzamidobenzoic acid, distinct signals are expected for the carbonyl carbons of the carboxylic acid and the amide, which typically resonate at the downfield end of the spectrum (>160 ppm). The aromatic carbons will appear in the range of approximately 110-150 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents (amino, amido, and carboxyl groups). researchgate.net For instance, carbons bonded to the nitrogen of the amino group will be shifted upfield compared to the others.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Amino-2-benzamidobenzoic Acid

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~170 |

| Amide (C=O) | ~165 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-NHCO | ~140 |

| Aromatic C-COOH | ~115 |

| Other Aromatic Carbons | 113 - 135 |

| Benzoyl Ring Carbons | 125 - 135 |

Note: Predicted values are based on the analysis of related aminobenzoic acid and benzamide (B126) compounds. rsc.orgresearchgate.net

Advanced NMR Techniques (e.g., 2D NMR, Saturation Transfer Difference NMR)

Advanced NMR techniques offer deeper structural insights. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, confirming the connectivity of protons on each aromatic ring. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) are used to correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra.

Saturation Transfer Difference (STD) NMR is a powerful method for studying ligand-receptor interactions. chemicalbook.com In a hypothetical scenario where 5-Amino-2-benzamidobenzoic acid acts as a ligand binding to a protein, STD NMR could identify the specific parts of the molecule in close contact with the receptor. By irradiating signals from the protein, saturation is transferred to the bound ligand. Protons on the ligand that are in closest proximity to the protein surface receive the most saturation, resulting in the strongest signals in the STD difference spectrum. chemicalbook.com This allows for the mapping of the binding epitope, providing valuable information for drug design and understanding biological recognition processes.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-Amino-2-benzamidobenzoic acid is expected to show several characteristic absorption bands.

The spectrum would be dominated by a very broad O-H stretching band from the carboxylic acid group, typically centered around 3000 cm⁻¹. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) would appear in the region of 3200-3500 cm⁻¹. researchgate.netresearchgate.net The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) typically appears at a lower wavenumber, around 1650-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is found near 1550 cm⁻¹. dergipark.org.tr

Table 3: Characteristic IR Absorption Bands for 5-Amino-2-benzamidobenzoic Acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (very broad) |

| N-H Stretch | Amine & Amide | 3500 - 3200 |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 |

| C=O Stretch (Amide I) | Amide | 1680 - 1650 |

| N-H Bend (Amide II) | Amide | 1570 - 1515 |

| C=C Stretch | Aromatic | 1600 - 1450 |

| C-N Stretch | Amine & Amide | 1350 - 1250 |

Note: Wavenumber ranges are approximate and can be influenced by hydrogen bonding and the physical state of the sample. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For 5-Amino-2-benzamidobenzoic acid (C₁₄H₁₂N₂O₃), the exact monoisotopic mass can be calculated. HR-MS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺.

The calculated monoisotopic mass for C₁₄H₁₂N₂O₃ is 256.0848 g/mol . Therefore, the expected m/z value for the [M+H]⁺ ion would be approximately 257.0921. Observing this ion with high mass accuracy (typically within 5 ppm) in an HR-MS spectrum would strongly support the identity of the compound. Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of product ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds like 5-Amino-2-benzamidobenzoic acid. This method provides essential information on the molecular mass and can offer clues about the structure through controlled fragmentation.

For 5-Amino-2-benzamidobenzoic acid, the analysis would typically reveal a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated molecular ion [M-H]⁻ in negative ion mode, corresponding to its molecular weight of 256.26 g/mol . While specific experimental ESI-MS data for this exact compound is not detailed in the provided search results, the technique is widely applied to similar aminobenzoic acid derivatives. For instance, in the broader analysis of amino acids, ESI-MS/MS is used to study the fragmentation of molecules to propose sensitive and specific transitions for monitoring each compound.

Table 1: Expected ESI-MS Data for 5-Amino-2-benzamidobenzoic Acid

| Ionization Mode | Predicted Ion | m/z (calculated) | Notes |

| Positive | [M+H]⁺ | 257.27 | Protonation likely occurs on the amino group or amide oxygen. |

| Negative | [M-H]⁻ | 255.25 | Deprotonation occurs at the carboxylic acid site. |

This table is based on theoretical calculations for C₁₄H₁₂N₂O₃ and general principles of ESI-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is indispensable for analyzing complex mixtures, verifying compound purity, and studying degradation products.

In the context of 5-Amino-2-benzamidobenzoic acid and its derivatives, LC-MS is vital for monitoring chemical reactions and assessing compound stability. For example, LC-MS can be used to track the degradation products of aminobenzoic acid derivatives under various conditions, such as hydrolysis in acidic or basic environments. The choice of the stationary phase (e.g., C18) and a suitable mobile phase (often a mixture of acetonitrile (B52724) and water with additives like formic acid) is critical for achieving good separation and ionization efficiency. While specific retention times are method-dependent, this technique confirms the presence and purity of the target compound by its mass-to-charge ratio post-separation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for characterizing compounds with aromatic systems and conjugated double bonds.

The UV-Vis spectrum of 5-Amino-2-benzamidobenzoic acid is expected to show characteristic absorption bands due to its substituted benzene (B151609) ring structure. Studies on similar compounds, such as 2-amino-3,5-diiodobenzoic acid, have utilized UV-Vis spectroscopy to identify electronic bands and compare them with computational results. nih.gov The presence of the amino group, benzamido group, and carboxylic acid group on the phenyl ring influences the energy of the π → π* and n → π* transitions, resulting in a unique spectral fingerprint.

Table 2: Representative UV-Vis Absorption Maxima for Aminobenzoic Acid Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| 2-Amino-3,5-diiodobenzoic acid | Ethanol | 213, 250, 337 nm | nih.gov |

| 2-Amino-3,5-dibromobenzoic acid | Ethanol | 212, 248, 332 nm | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

For derivatives of aminobenzoic acid, this technique is critical for resolving structural ambiguities. In the structural analysis of compounds like 2-amino-3,5-diiodobenzoic acid, X-ray diffraction reveals how molecules are linked through hydrogen bonds involving the carboxylic acid and amino groups, often forming dimers or other supramolecular assemblies. nih.gov This level of detail is essential for understanding the solid-state properties of the material and for rational drug design, where molecular conformation is key.

Table 3: Example Crystallographic Data for an Aminobenzoic Acid Derivative (2-amino-3,5-diiodobenzoic acid)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.565(3) |

| b (Å) | 4.0203(8) |

| c (Å) | 16.279(3) |

| β (°) | 114.33(3) |

| Volume (ų) | 808.8(3) |

| Data from the study of a related compound, 2-amino-3,5-diiodobenzoic acid, to exemplify the type of information obtained. nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values based on the molecular formula. This comparison is a crucial step in verifying the identity and purity of a newly synthesized compound.

For 5-Amino-2-benzamidobenzoic acid, with a molecular formula of C₁₄H₁₂N₂O₃, the analysis provides a straightforward confirmation of its elemental makeup. Any significant deviation between the found and calculated values would indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 4: Elemental Analysis Data for 5-Amino-2-benzamidobenzoic Acid

| Element | Molecular Formula | Theoretical % | Found % |

| Carbon (C) | C₁₄H₁₂N₂O₃ | 66.66 | (Experimental value needed) |

| Hydrogen (H) | C₁₄H₁₂N₂O₃ | 4.80 | (Experimental value needed) |

| Nitrogen (N) | C₁₄H₁₂N₂O₃ | 11.11 | (Experimental value needed) |

| Experimental 'Found %' values are determined in a laboratory setting and were not available in the provided search results. |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure and reactivity, offering a lens into the molecule's fundamental characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been employed to study aminobenzoic acid derivatives, providing valuable information on their electronic properties and thermochemistry. researchgate.net DFT calculations, often using functionals like B3LYP, can determine molecular geometries, vibrational frequencies, and other key parameters. researchgate.netnih.govdergipark.org.tr

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov

This analysis helps in predicting the sites of electrophilic and nucleophilic attack, as the HOMO is the region from which an electron is most likely to be donated, and the LUMO is the region most likely to accept an electron. nih.govdocumentsdelivered.com For derivatives of aminobenzoic acid, the HOMO-LUMO gap can be calculated to understand how modifications to the structure affect its electronic properties and potential for charge transfer within the molecule. dergipark.org.trdocumentsdelivered.com

Table 1: Key Concepts in Quantum Chemical Calculations

| Concept | Description |

| Density Functional Theory (DFT) | A computational method to investigate the electronic structure of many-body systems. |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdergipark.org.tr This method is extensively used in drug design to understand how a ligand, such as 5-Amino-2-benzamidobenzoic acid, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the specific way a ligand binds to a receptor's active site, referred to as the binding mode. nih.govresearchgate.net These simulations also estimate the binding affinity, which is the strength of the interaction between the ligand and the target. researchgate.netnih.gov A lower binding energy, often expressed in kcal/mol, indicates a more stable and favorable interaction. researchgate.netnih.gov For benzimidazole (B57391) derivatives, docking studies have been used to identify potential binding modes within protein kinases like CHK2, sometimes revealing interactions mediated by water molecules. nih.govresearchgate.net

Identification of Key Interacting Residues and Binding Pockets

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netinternationaljournallabs.com For instance, in studies of benzimidazole derivatives with β-tubulin, amino acids such as E198 have been identified as key for binding. nih.gov Understanding these key interactions is vital for designing more potent and selective inhibitors.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling provides a comprehensive map of all the contacts between a ligand and its protein target. researchgate.netnih.gov This detailed profile helps in understanding the basis of molecular recognition. By analyzing the interaction patterns of a series of compounds, researchers can develop structure-activity relationships (SAR), which correlate chemical structure with biological activity. nih.gov This information is invaluable for optimizing lead compounds in drug discovery.

Table 2: Summary of Molecular Docking Insights

| Aspect | Description |

| Binding Mode | The predicted orientation of the ligand within the target's binding site. |

| Binding Affinity | A measure of the strength of the ligand-target interaction; lower energy indicates stronger binding. |

| Key Interacting Residues | Specific amino acids in the binding pocket that form bonds or contacts with the ligand. |

| Ligand-Protein Interaction Profile | A comprehensive map of all interactions between the ligand and the protein. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time, providing detailed information on their conformational flexibility and stability. By simulating the atomic motions of a molecule in a defined environment (e.g., in explicit water), researchers can understand how it behaves under physiological conditions.

For 5-Amino-2-benzamidobenzoic acid, an MD simulation would reveal the rotational freedom around its amide bond and the flexibility of the benzoic acid and benzamide (B126) rings. The simulation trajectory would be analyzed for several key parameters to assess the molecule's stability. tandfonline.com

Key Parameters in MD Simulation Analysis:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex or the ligand itself from an initial reference structure over the course of the simulation. A stable RMSD plot, fluctuating around a low value (typically < 2-3 Å), indicates that the molecule has reached a stable conformational state or equilibrium. tandfonline.comresearchgate.netnih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the molecule by measuring the fluctuation of each atom around its average position. tandfonline.comresearchgate.netnih.gov For 5-Amino-2-benzamidobenzoic acid, this could highlight the relative movements of the amino and carboxylic acid groups, which are crucial for receptor binding.

Radius of Gyration (Rg): This parameter describes the compactness of the molecule's structure during the simulation. A consistent Rg value suggests that the molecule maintains a stable, folded conformation. tandfonline.comresearchgate.net

Hydrogen Bonds: Analysis of hydrogen bond formation and breakage, both intramolecularly and with surrounding solvent molecules, provides insights into the forces that stabilize the molecule's conformation. tandfonline.com

MD simulations on related benzamide derivatives have been used to understand their stability within protein binding sites. tandfonline.comrsc.org For instance, a 100-nanosecond MD simulation of a benzamide derivative complexed with a target protein can reveal the stability of the protein-ligand complex through RMSD and RMSF calculations. tandfonline.com Similar studies on aminobenzoic acid derivatives have used MD to investigate their aggregation and solvation properties, which are crucial for understanding crystallization and bioavailability. doaj.org

A hypothetical MD simulation of 5-Amino-2-benzamidobenzoic acid would likely show significant flexibility around the amide linkage, allowing the two aromatic rings to adopt various orientations. The stability of these conformations would be influenced by intramolecular hydrogen bonding between the amine and carboxyl groups and the amide linkage.

Table 1: Hypothetical MD Simulation Parameters for 5-Amino-2-benzamidobenzoic acid

| Parameter | Simulated Value/Observation | Interpretation |

| Simulation Time | 100 ns | Provides sufficient timescale to observe conformational changes. |

| RMSD | Plateau at 1.5 Å after 20 ns | The molecule achieves a stable conformation. |

| RMSF | High peaks for terminal -NH2 and -COOH groups | These functional groups are highly flexible and available for interactions. |

| Radius of Gyration (Rg) | Stable around 5.2 Å | The molecule maintains a consistent level of compactness. |

| Intramolecular H-Bonds | Transient H-bond between amide N-H and carboxyl oxygen | This interaction contributes to the stabilization of specific conformers. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comdrugdesign.org Computational SAR, particularly through Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate physicochemical properties of a series of compounds with their activities. longdom.org

For 5-Amino-2-benzamidobenzoic acid, a QSAR study would involve designing and synthesizing a library of analogs with systematic modifications to its structure. These modifications could include altering substituents on either aromatic ring or changing the linker between them. The biological activity of each analog would be tested, and the data used to build a predictive model.

Key Descriptors in QSAR Models:

Hydrophobicity (logP): Affects how a molecule partitions between lipid and aqueous environments, influencing membrane permeability and binding to hydrophobic pockets of a receptor. nih.gov

Electronic Properties (e.g., Hammett constants): Describe the electron-donating or electron-withdrawing nature of substituents, which can affect binding interactions. chitkara.edu.in

Steric Parameters (e.g., Molar Refractivity, Taft parameters): Relate to the size and shape of the molecule, which are critical for fitting into a binding site. nih.gov

Topological Indices: Numerical descriptors that characterize the molecule's bonding arrangement and branching.

QSAR studies on benzoylaminobenzoic acid derivatives have revealed that inhibitory activity against certain bacterial enzymes increases with greater hydrophobicity, molar refractivity, and the presence of hydroxyl groups. nih.gov Similarly, SAR studies on p-aminobenzoic acid derivatives have shown that the nature and position of substituents are critical for their biological effects. chitkara.edu.innih.gov For local anesthetics based on benzoic acid, electron-donating groups in the para position, such as an amino group, can enhance activity. pharmacy180.com

A hypothetical SAR study on 5-Amino-2-benzamidobenzoic acid analogs could explore how different substituents on the benzamide ring affect its affinity for a target protein.

Table 2: Hypothetical SAR Data for Analogs of 5-Amino-2-benzamidobenzoic acid

| Compound | R-Group (on Benzamide Ring) | logP | Electronic Effect of R | Predicted IC₅₀ (µM) |

| Parent | -H | 2.5 | Neutral | 10.5 |

| Analog 1 | 4-Chloro (-Cl) | 3.2 | Electron-withdrawing | 5.2 |

| Analog 2 | 4-Methoxy (-OCH₃) | 2.6 | Electron-donating | 8.9 |

| Analog 3 | 4-Nitro (-NO₂) | 2.4 | Strongly electron-withdrawing | 2.1 |

| Analog 4 | 4-Methyl (-CH₃) | 3.0 | Weakly electron-donating | 12.3 |

This hypothetical data suggests that electron-withdrawing groups at the 4-position of the benzamide ring enhance the compound's potency, providing a clear direction for lead optimization.

In Silico ADME Prediction and Pharmacophore Modeling

In Silico ADME Prediction

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction tools can forecast these properties before a compound is synthesized, saving time and resources. nih.govrsc.org Various computational models, often available as web servers like SwissADME and pkCSM, can predict a wide range of pharmacokinetic and physicochemical properties. mdpi.comnih.gov

For 5-Amino-2-benzamidobenzoic acid, these tools can predict its likelihood of being orally bioavailable based on rules like Lipinski's Rule of Five. They can also estimate its solubility, permeability across biological membranes like the blood-brain barrier (BBB), interaction with metabolic enzymes (e.g., Cytochrome P450), and potential toxicity. mdpi.comresearchgate.net

Table 3: Hypothetical In Silico ADME Profile for 5-Amino-2-benzamidobenzoic acid

| Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight | 256.25 g/mol | Compliant with Lipinski's Rule (<500) |

| logP | 2.5 | Optimal for cell permeability |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |

| Aqueous Solubility | Moderately soluble | Favorable for absorption |

| GI Absorption | High | Likely good oral bioavailability |

| BBB Permeant | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity |

Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). frontiersin.org

For 5-Amino-2-benzamidobenzoic acid, a pharmacophore model would highlight the key interaction points. The model could be used as a 3D query to screen large compound libraries for new molecules that match the pharmacophore and thus are likely to be active. nih.gov

A plausible pharmacophore model for this compound would likely include:

One Hydrogen Bond Donor: The amino group (-NH₂).

Two Hydrogen Bond Acceptors: The carbonyl oxygen of the amide and the carboxyl group.

Two Aromatic Rings: The benzamide and benzoic acid rings, which can engage in π-π stacking interactions.

This model provides a simplified yet powerful representation of the structural requirements for biological activity, guiding the design of novel and structurally diverse compounds.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies

Antimicrobial Activity Assessments (In Vitro)

There are no available research findings that specifically detail the in vitro antibacterial efficacy of 5-Amino-2-benzamidobenzoic acid against either Gram-positive or Gram-negative bacterial strains. While derivatives of structurally similar compounds like 2-aminobenzophenone (B122507) and 2,5-disubstituted benzimidazoles have been synthesized and tested for antibacterial properties, data for the title compound is absent. nih.govresearchgate.net

Specific in vitro studies on the antifungal efficacy of 5-Amino-2-benzamidobenzoic acid against any fungal species are not present in the current body of scientific literature. Research into the antifungal properties of related molecules, such as 2-aminobenzoic acid derivatives and various benzoxazole (B165842) compounds, has been conducted, but these findings cannot be extrapolated to 5-Amino-2-benzamidobenzoic acid without direct experimental validation. mdpi.comnih.gov

Anti-Proliferative Activity (In Vitro Cell Line Studies)

No dedicated in vitro studies on the anti-proliferative activity of 5-Amino-2-benzamidobenzoic acid in cancer cell lines have been reported in the searched literature. Although various benzamide (B126) analogs and derivatives have been evaluated for their ability to inhibit the growth of cancer cells, such as A549 lung cancer cells, specific data, including IC₅₀ values for 5-Amino-2-benzamidobenzoic acid, is not available. atlantis-press.com

Antioxidant Activity Evaluation

No studies detailing the evaluation of the antioxidant activity of 5-Amino-2-benzamidobenzoic acid through methods such as DPPH, ABTS, or other relevant assays were found.

Receptor Binding Studies (In Vitro)

No research was identified that investigated the in vitro binding affinity of 5-Amino-2-benzamidobenzoic acid to any specific biological receptors.

Applications in Medicinal Chemistry and Drug Discovery Research

Scaffold Design for Novel Bioactive Agents

The molecular architecture of 5-Amino-2-benzamidobenzoic acid positions it as a "privileged scaffold" in medicinal chemistry. nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile starting point for the design of new therapeutic agents. nih.gov The compound's structure, which includes hydrogen bond donors and acceptors, aromatic rings for π-π stacking, and modifiable functional groups (amino and carboxylic acid), allows for the systematic development of novel bioactive compounds. nih.govmdpi.com

Researchers can utilize this scaffold to design libraries of compounds targeting a variety of receptors and enzymes. For instance, the benzamide (B126) unit is a common feature in many biologically active molecules. nih.gov By modifying the substituents on either of the phenyl rings or altering the nature of the amide and carboxylic acid groups, chemists can create derivatives with tailored properties to interact with specific biological targets, leading to the discovery of agents with potential applications in areas such as oncology and infectious diseases. mdpi.comnih.gov

Table 1: Structural Features of 5-Amino-2-benzamidobenzoic Acid for Scaffold-Based Design

| Structural Feature | Potential Interactions | Role in Bioactivity |

| Carboxylic Acid Group | Ionic bonding, Hydrogen bonding | Acts as a key binding group for many enzyme active sites. |

| Amino Group | Hydrogen bonding, Site for derivatization | Can be crucial for receptor recognition and allows for further chemical modification. mdpi.com |

| Benzamide Linkage | Hydrogen bonding, Rigidity | Provides structural constraint and specific interaction points. |

| Aromatic Rings | π-π stacking, Hydrophobic interactions | Anchor the molecule within the binding pockets of target proteins. |

Lead Optimization and Compound Library Synthesis

In drug discovery, a "lead compound" is a molecule with initial biological activity that requires modification to improve its properties. ijddd.com 5-Amino-2-benzamidobenzoic acid serves as an excellent starting point for lead optimization. danaher.com The process involves the synthesis of a series of analogs to enhance potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). danaher.com

The functional groups on the molecule offer clear handles for synthetic modification. For example, the amino group can be acylated or alkylated, while the carboxylic acid can be converted to esters or amides. These modifications can be performed systematically to create a focused compound library. nih.gov High-throughput screening of such a library against a specific biological target can rapidly identify structure-activity relationships (SAR), guiding further refinement. nih.gov This iterative process of design, synthesis, and testing is central to modern drug discovery and can lead to the identification of a preclinical candidate with optimal characteristics. ijddd.comdanaher.com

Table 2: Strategies for Lead Optimization using the 5-Amino-2-benzamidobenzoic Acid Core

| Optimization Goal | Modification Strategy | Example of Chemical Change |

| Improve Potency | Modify substituents to enhance binding | Add electron-withdrawing groups to the phenyl rings. nih.gov |

| Increase Selectivity | Alter steric or electronic properties | Introduce bulky groups to prevent binding to off-target proteins. |

| Enhance Solubility | Introduce polar functional groups | Convert the carboxylic acid to a more soluble salt or ester. danaher.com |

| Improve Metabolic Stability | Block sites of metabolic attack | Replace metabolically labile hydrogens with fluorine. |

Prodrug Strategies and Drug Delivery System Development (Research Concepts)

A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. nih.gov This strategy is often employed to overcome issues such as poor solubility or low bioavailability. nih.govump.edu.pl The structure of 5-Amino-2-benzamidobenzoic acid is well-suited for the conceptual design of prodrugs.

For instance, the carboxylic acid group could be esterified with a promoiety, such as an amino acid, to create an amino acid ester prodrug. researchgate.net These prodrugs can leverage amino acid transporters in the body for enhanced absorption. nih.gov Once absorbed, cellular enzymes (esterases) would cleave the ester bond, releasing the active 5-Amino-2-benzamidobenzoic acid derivative at the target site. nih.gov Similarly, the amino group could be temporarily masked to improve membrane permeability. pharm.or.jp These research concepts offer a pathway to enhance the therapeutic potential of drugs derived from this scaffold. researchgate.net

Bioinorganic Chemistry: Chelation and Metal Complex Formation

The field of bioinorganic chemistry explores the role of metals in biology. 5-Amino-2-benzamidobenzoic acid and its derivatives possess functional groups, particularly the carboxylate, that can act as ligands, binding to metal ions to form coordination complexes. researchgate.net The ability of aminobenzoic acids to form stable complexes with metal ions like zinc(II) has been demonstrated. researchgate.net

This chelation capability opens up possibilities for developing new metallodrugs or diagnostic agents. For example, a complex of a 5-Amino-2-benzamidobenzoic acid derivative with a therapeutic metal ion could be designed for targeted delivery. Alternatively, incorporating a paramagnetic or radioactive metal ion could transform the molecule into a contrast agent for magnetic resonance imaging (MRI) or a radiopharmaceutical for nuclear imaging, respectively. nih.gov The specific geometry and electronic properties of the resulting metal complex would be critical to its function. nih.gov

Development of Molecular Probes and Imaging Agents (Research Focus)

Molecular probes and imaging agents are essential tools for visualizing and studying biological processes in real-time. nih.gov The 5-Amino-2-benzamidobenzoic acid scaffold can be chemically modified to serve as the foundation for such probes. By attaching a fluorescent reporter group (a fluorophore) or a radionuclide, derivatives can be synthesized for use in fluorescence microscopy or medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov

A research focus in this area would involve creating probes where the biological targeting is directed by the core scaffold, which may have an affinity for a particular protein or tissue. ed.ac.uk For instance, if a derivative of 5-Amino-2-benzamidobenzoic acid is found to bind to a cancer-specific enzyme, it could be labeled with a near-infrared fluorophore to create an optical imaging agent for detecting tumors. The small size of such probes is advantageous for cell penetration and achieving high-resolution images. ed.ac.uk

Role as Pharmaceutical Intermediates

Beyond its direct use in creating new bioactive agents, 5-Amino-2-benzamidobenzoic acid is a valuable pharmaceutical intermediate. An intermediate is a compound that is a stepping-stone in the synthesis of a more complex molecule, such as an Active Pharmaceutical Ingredient (API). innospk.com

Table 3: 5-Amino-2-benzamidobenzoic Acid as a Pharmaceutical Intermediate

| Starting Intermediate | Potential Synthetic Transformation | Resulting Pharmaceutical Class (Example) |

| 5-Amino-2-benzamidobenzoic acid | Cyclization reactions, Coupling reactions | Kinase Inhibitors, Anti-infective agents. medchemexpress.com |

| 5-Amino-2-benzamidobenzoic acid | Further derivatization of the amino and carboxyl groups | Polymer-bound reagents for solid-phase synthesis. sigmaaldrich.com |

Emerging Research Directions and Future Perspectives

Development of Highly Selective and Potent Bioactive Agents

A primary driver of research into benzamidobenzoic acid derivatives is their potential as highly selective and potent bioactive agents. Scientists are actively designing and synthesizing novel compounds to target a range of biological pathways with greater precision.

One notable area of research is the development of inhibitors for enzymes involved in bacterial virulence and antibiotic resistance. For instance, derivatives of 2-benzamidobenzoic acid have been identified as potent inhibitors of PqsD, an enzyme crucial for quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa. nih.govacs.orgnih.gov By disrupting this cell-to-cell communication system, these compounds can mitigate the pathogen's virulence and biofilm formation. acs.orgresearchgate.net Structural optimization studies have focused on introducing various substituents to the benzamidobenzoic acid core to enhance inhibitory activity and selectivity. acs.orgnih.gov For example, a 3-Cl substituted derivative demonstrated strong inhibition of PqsD without affecting RNA polymerase, highlighting the potential for developing selective treatments. nih.gov

Another significant therapeutic target is the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism. nih.gov Novel 3-benzamidobenzoic acid derivatives have been identified as promising FXR partial agonists, which could be beneficial in treating liver disorders such as drug-induced liver injury and fatty liver. nih.gov Furthermore, 4-benzamidobenzoic acid hydrazide derivatives are being investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and cardiovascular diseases. researchgate.netnih.gov The development of these derivatives aims to improve upon the poor solubility and bioavailability of existing sEH inhibitors. researchgate.netnih.gov

The following table summarizes key bioactive benzamidobenzoic acid derivatives and their therapeutic targets:

| Derivative Class | Target | Therapeutic Potential |

|---|---|---|

| 2-Benzamidobenzoic acids | PqsD (in P. aeruginosa) | Anti-virulence, Anti-biofilm nih.govacs.orgnih.govresearchgate.net |

| 3-Benzamidobenzoic acids | Farnesoid X Receptor (FXR) | Liver disorders, Metabolic diseases nih.gov |

| 4-Benzamidobenzoic acid hydrazides | Soluble Epoxide Hydrolase (sEH) | Hypertension, Cardiovascular diseases researchgate.netnih.gov |

| Benzodioxane-benzamides | FtsZ | Antibacterial (against MRSA) mdpi.com |

| Polyhydroxy benzoic acid derivatives | Neuraminidase | Antiviral nih.gov |

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

In parallel with the development of new applications, there is a strong emphasis on creating novel and sustainable synthetic pathways for producing benzamidobenzoic acids and their derivatives. Traditional methods for forming amide bonds often involve harsh conditions and generate significant waste. researchgate.net

Current research is focused on green chemistry principles to develop more environmentally friendly protocols. This includes the use of greener solvents and catalytic systems that improve atom economy. mdpi.comrsc.org For example, protocols for the N-alkylation of benzamides using alcohols in the presence of cobalt-nanocatalysts are being developed as a more sustainable alternative to methods using organic halides. rsc.org Another approach is the use of visible-light-induced multicomponent reactions, which offer an energy-efficient way to synthesize complex molecules. researchgate.net

Researchers are also exploring enzymatic catalysis and biocatalysis to produce these compounds under milder conditions. The development of efficient catalytic methods for the methoxymethylation of primary amides using methanol (B129727) with the liberation of dihydrogen is a step towards more sustainable synthesis. rsc.org These innovative synthetic strategies not only reduce the environmental impact but can also lead to the discovery of new derivatives with unique properties.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental techniques is accelerating the discovery and optimization of benzamidobenzoic acid derivatives. Molecular docking and quantitative structure-activity relationship (QSAR) studies are being used to predict the binding affinity and activity of new compounds, allowing researchers to prioritize synthetic efforts. nih.govmdpi.com

For example, in the development of PqsD inhibitors, docking studies were used to understand how 2-benzamidobenzoic acid derivatives bind to the enzyme's active site. acs.orgresearchgate.net This knowledge guided the synthesis of more potent and selective inhibitors. nih.gov Similarly, molecular modeling has been instrumental in the design of novel FXR partial agonists. nih.gov

Advanced analytical techniques such as Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR are being used to validate computational predictions and to elucidate the binding modes of these molecules with their biological targets. acs.orgresearchgate.net This integrated approach allows for a more rational and efficient design of new bioactive agents.

Interdisciplinary Research Collaborations

The multifaceted nature of benzamidobenzoic acid research necessitates collaborations between chemists, biologists, pharmacologists, and computational scientists. These interdisciplinary efforts are crucial for translating fundamental chemical discoveries into tangible applications.

For instance, the development of new anti-infective agents based on the benzamidobenzoic acid scaffold requires the expertise of medicinal chemists to design and synthesize compounds, microbiologists to test their efficacy against various pathogens, and pharmacologists to evaluate their behavior in biological systems. nih.govacs.org Similarly, the creation of novel materials with tailored properties relies on the combined knowledge of organic chemists and materials scientists. The increasing complexity of the challenges being addressed, such as antimicrobial resistance and chronic diseases, will continue to drive the need for such collaborative research. nih.govnih.gov

Patent Landscape and Intellectual Property Analysis

The growing interest in benzamidobenzoic acid derivatives is reflected in the increasing number of patent applications related to their synthesis and use. A thorough analysis of the patent landscape is crucial for identifying areas of innovation, potential research gaps, and opportunities for new intellectual property.

Patents in this area cover a wide range of applications, including new pharmaceutical compositions, synthetic methodologies, and uses in materials science. nih.govgoogle.comgoogle.com For example, patents have been filed for novel benzoic acid derivatives as antituberculosis agents and as neuraminidase inhibitors. nih.govgoogle.com An analysis of these patents can provide valuable insights into the commercial potential of different research avenues and can help guide future research and development strategies.

Challenges and Opportunities in Benzamidobenzoic Acid Research

Despite the significant progress, several challenges remain in the field of benzamidobenzoic acid research. One of the primary challenges is the development of compounds with improved pharmacokinetic properties, such as better solubility and bioavailability, to enhance their therapeutic efficacy. researchgate.netnih.gov Overcoming issues of drug resistance in infectious diseases and achieving high selectivity for specific biological targets are also ongoing hurdles. nih.gov

However, these challenges also present significant opportunities. The vast chemical space of benzamidobenzoic acid derivatives remains largely unexplored, offering the potential to discover novel compounds with unique biological activities and material properties. preprints.org The development of new synthetic methods grounded in sustainable chemistry will not only reduce the environmental footprint of chemical manufacturing but also open up new avenues for creating complex molecular architectures. researchgate.net As our understanding of the biological roles of the targets of these compounds deepens, so too will the opportunities for designing highly effective and targeted therapies. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.